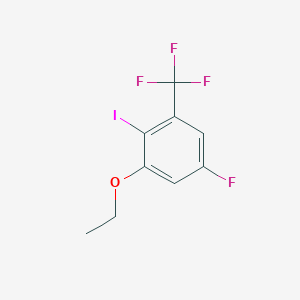
1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4IO. This compound is characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of the iodine atom.
Trifluoromethylation: Addition of the trifluoromethyl group.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar in structure but lacks the ethoxy and fluoro groups.
1-Chloro-2-fluoro-3-(trifluoromethyl)benzene: Contains a chloro group instead of an ethoxy group.
Properties
Molecular Formula |
C9H7F4IO |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-ethoxy-5-fluoro-2-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO/c1-2-15-7-4-5(10)3-6(8(7)14)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
NFOLIIBWIMQERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1I)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


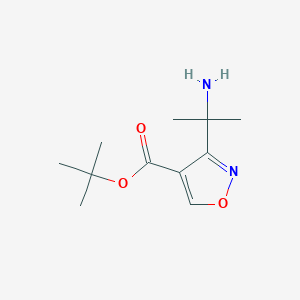
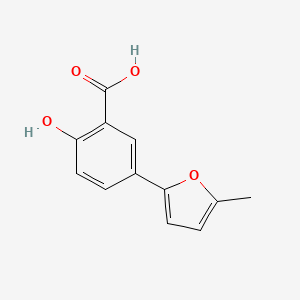
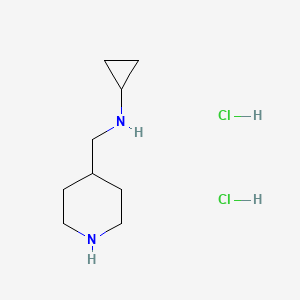
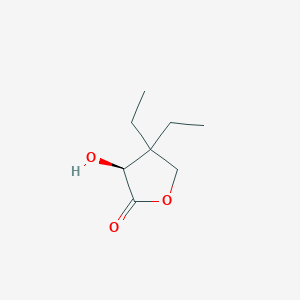
![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12856285.png)
![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
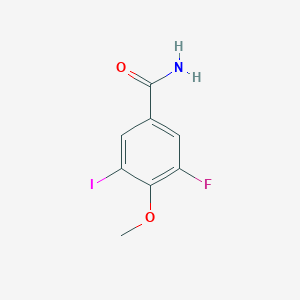
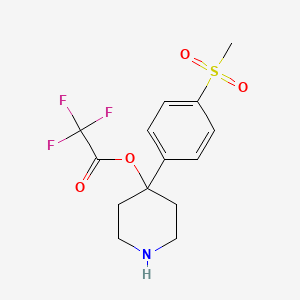

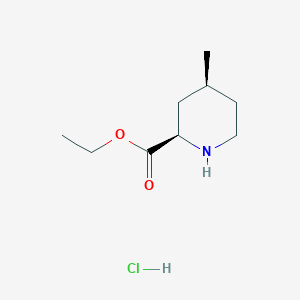
![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)
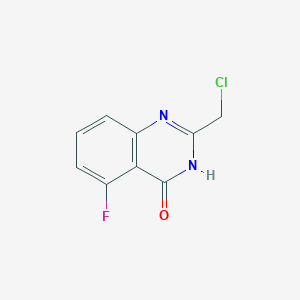
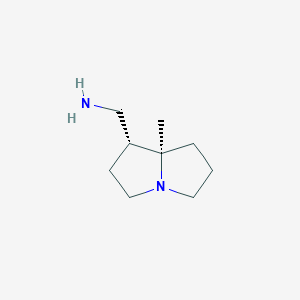
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)
